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Compound of Interest

Compound Name: (S)-(-)-1-Phenyl-1-propanol

Cat. No.: B1585879

An In-Depth Technical Guide to (S)-(-)-1-Phenyl-1-propanol: Structure, Stereochemistry, and
Synthetic Protocols

Introduction: The Significance of a Chiral Synthon

(S)-(-)-1-Phenyl-1-propanol is a chiral secondary alcohol that serves as a cornerstone in
modern asymmetric synthesis. While its structure appears deceptively simple, the specific
spatial arrangement of its substituents around a single stereocenter makes it an invaluable
building block, or synthon, in the pharmaceutical and fine chemical industries.[1][2] Its utility is
fundamentally linked to the principles of chirality, where the three-dimensional architecture of a
molecule dictates its biological activity. In drug development, for instance, one enantiomer of a
chiral molecule may exhibit potent therapeutic effects, while its mirror image could be inert or
even toxic.[3] Consequently, the ability to synthesize enantiomerically pure compounds is
paramount, and (S)-(-)-1-Phenyl-1-propanol provides a critical starting point for introducing
this necessary stereochemical control.[1][3]

This guide offers a comprehensive technical overview of (S)-(-)-1-Phenyl-1-propanol, detailing
its structural and stereochemical properties, analytical characterization methods, and a field-
proven protocol for its stereoselective synthesis.
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Property Value

IUPAC Name (1S)-1-phenylpropan-1-ol[4]

Synonyms (S)-(-)-alpha-Ethylbenzyl alcohol, (S)-1-
Phenylpropanol[5]

CAS Number 613-87-6[4][6]

Molecular Formula CoH120[4]

Molecular Weight 136.19 g/mol [4][5]

Appearance Clear, colorless liquid[7]

Density 0.992 g/mL at 25 °C[5][6]

Boiling Point 94-95 °C at 10 mmHg[5][6]

Refractive Index (n20/D) 1.520[5][6]

Optical Activity ([a]20/D) -47° (c = 2.25 in hexane)[5]

PART 1: Molecular Structure and Stereochemistry

The defining feature of 1-phenyl-1-propanol is the chiral carbon atom—the carbon bonded to
the phenyl ring, the hydroxyl group, the ethyl group, and a hydrogen atom. This single
stereocenter gives rise to two non-superimposable mirror images, or enantiomers: (S)-(-)-1-
Phenyl-1-propanol and (R)-(+)-1-Phenyl-1-propanol.[8][9]

Assigning the (S) Configuration

The 'S’ designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules. The
process involves assigning priorities to the four groups attached to the chiral center based on
atomic number.

e -OH (Oxygen, Z=8): Highest priority (1).

e -CeHs (Carbon of phenyl ring, Z=6): Second priority (2), as it is bonded to three other
carbons.
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e -CH2CHs (Carbon of ethyl group, Z=6): Third priority (3), as it is bonded to one other carbon
and two hydrogens.

« -H (Hydrogen, Z=1): Lowest priority (4).

When the molecule is oriented so that the lowest-priority group (-H) points away from the
viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This
arrangement is designated as Sinister, or (S).

Optical Activity: The Meaning of (-)

The (-) symbol, or levorotatory, is an experimentally determined property. It signifies that a
solution of this enantiomer rotates the plane of plane-polarized light to the left. It is crucial to
understand that the (S) or (R) designation is based on a set of rules and does not inherently
predict the direction of optical rotation. The correlation between the (S) configuration and (-)
rotation for 1-phenyl-1-propanol is a specific characteristic of this molecule.
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Caption: CIP priority assignment for (S)-(-)-1-Phenyl-1-propanol.
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PART 2: Analytical Characterization and Quality

Control

Confirming the identity, purity, and stereochemical integrity of (S)-(-)-1-Phenyl-1-propanol is

critical for its application. This is achieved through a combination of spectroscopic and

chromatographic techniques.

Spectroscopic Data Summary

Spectroscopic analysis provides the foundational evidence for the molecular structure.

Technique

Key Observations

1H NMR

Characteristic peaks include a triplet for the
methyl (-CHs) protons, a multiplet for the
methylene (-CHz) protons, a triplet for the
carbinol (-CH(OH)) proton, and multiplets for the
aromatic protons of the phenyl ring.[4][10]

13C NMR

Distinct signals for the methyl, methylene, and
methine carbons, as well as the aromatic
carbons. The carbon bearing the hydroxyl group

appears in the characteristic alcohol region.

IR Spectroscopy

A broad absorption band around 3300-3500
cm~tindicates the O-H stretching of the
hydroxyl group. C-H stretches for aromatic and
aliphatic groups appear around 3000-3100 cm™1
and 2850-2960 cm™1, respectively. C-O
stretching is observed around 1000-1200 cm™1,
[4][11]

Mass Spectrometry

The mass spectrum shows the molecular ion
peak (M*) at m/z = 136. Key fragmentation
patterns often involve the loss of an ethyl group
or water.[4][12]

Protocol for Enantiomeric Purity Determination
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The most critical quality control parameter is the enantiomeric excess (ee), which quantifies the
purity of the (S)-enantiomer relative to the (R)-enantiomer. Chiral High-Performance Liquid
Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards
for this analysis.[13]

Objective: To determine the enantiomeric excess (ee) of a sample of (S)-(-)-1-Phenyl-1-
propanol.

Methodology: Chiral Stationary Phase Supercritical Fluid Chromatography (CSP-SFC)

 Instrumentation: A supercritical fluid chromatograph equipped with a UV detector and a chiral
stationary phase column (e.g., Daicel CHIRALCEL OD).[13]

e Sample Preparation:

o Accurately prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in
methanol or isopropanol).

o Filter the solution through a 0.45 um syringe filter into an autosampler vial.

e Chromatographic Conditions:

[¢]

Column: Daicel CHIRALCEL ODJ[13]

[¢]

Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., 4% methanol).[13]

[e]

Flow Rate: 3.0 mL/min[13]

o

Detection Wavelength: 220 nm[13]

[¢]

Column Temperature: 35-40 °C (controlled)
e Analysis Procedure:

o Inject a racemic (50:50) standard of 1-phenyl-1-propanol to establish the retention times
for both the (R) and (S) enantiomers and confirm baseline separation.[13]

o Inject the sample to be analyzed under the same conditions.
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o Integrate the peak areas for both enantiomers in the resulting chromatogram.

o Calculation of Enantiomeric Excess (ee):
o ee (%) =[ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

o A high-purity sample should show a large peak for the (S)-enantiomer and a minimal or
non-existent peak for the (R)-enantiomer.[13]

Causality and Self-Validation: This protocol is self-validating through the initial run of a racemic
standard. This step confirms that the chosen column and mobile phase are capable of
separating the enantiomers, providing confidence in the subsequent analysis of the target
sample. The choice of a polysaccharide-based chiral stationary phase like CHIRALCEL OD is
based on its proven efficacy in resolving a wide range of chiral alcohols through stereospecific
interactions.[14]

Sample Preparatiol CSP-SFC Analysis Data Prox

1. Prepare Sample »| 2. Filter Sample 3. Inject Racemic Standard 6. Integrate Peak Areas 7. Calculate ee%
[1 mg/mL in Methanol) [(O 45 pm filter) (Establish tR for R and S) 4. Inject Sample 5. Acquire Chromatogram (Area_S, Area_R) = |(S-R)/(S+R)| * 100

Click to download full resolution via product page

Caption: Workflow for determining enantiomeric excess (ee).

PART 3: Stereoselective Synthesis

While racemic 1-phenyl-1-propanol can be readily synthesized via methods like the Grignard
reaction between bromobenzene and propionaldehyde or the reduction of propiophenone,
these approaches are insufficient for producing the enantiomerically pure (S)-form required for
specialized applications.[7][15] The key to producing (S)-(-)-1-Phenyl-1-propanol lies in
asymmetric synthesis, where a chiral influence directs the reaction to favor the formation of one
enantiomer over the other.

A highly effective and well-documented method is the catalytic enantioselective addition of
diethylzinc to benzaldehyde using a chiral amino alcohol catalyst.[13][16]
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Protocol: Asymmetric Alkylation of Benzaldehyde

Objective: To synthesize (S)-(-)-1-Phenyl-1-propanol with high enantiomeric excess.

Reaction Scheme: Benzaldehyde + Diethylzinc --[(2S)-DAIB catalyst]--> (S)-1-Phenyl-1-
propanol

Materials:

Benzaldehyde

Diethylzinc (solution in hexanes or toluene)

(2S)-(-)-3-exo-(Dimethylamino)isoborneol [(2S)-DAIB] as the chiral catalyst

Anhydrous toluene

2 M Hydrochloric acid

Anhydrous sodium sulfate

Inert gas (Argon or Nitrogen)
Experimental Procedure:

o Catalyst Preparation (In Situ):

[¢]

To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous
toluene.

o Add the chiral catalyst, (2S)-DAIB (typically 2-8 mol%).
o Cool the solution to 0 °C in an ice bath.

o Slowly add the diethylzinc solution via syringe. A white precipitate of the zinc-amino
alcohol complex may form. This complex is the active catalytic species. The formation of a
rigid chelate structure is crucial for creating a highly organized transition state that enables
efficient chiral induction.[16]
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e Aldehyde Addition:

o Slowly add benzaldehyde to the catalyst-diethylzinc mixture at 0 °C over 30-60 minutes.
Maintaining a low temperature is critical to maximize enantioselectivity by minimizing non-
catalyzed background reactions.

o Allow the reaction to stir at 0 °C or room temperature until completion (monitored by TLC
or GC).

e Workup and Quenching:

o Carefully quench the reaction by slowly adding 2 M aqueous hydrochloric acid at 0 °C.
This step protonates the resulting zinc alkoxide to yield the final alcohol product and
dissolves the zinc salts.

o Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it
twice with an organic solvent (e.qg., diethyl ether or ethyl acetate).

e Purification:

o Combine the organic layers, wash with water and then brine, and dry over anhydrous
sodium sulfate.

o Concentrate the solution under reduced pressure to remove the solvent.

o Purify the crude product by distillation under reduced pressure (e.g., Kugelrohr apparatus)
to yield pure (S)-1-phenyl-1-propanol as a colorless oil.[13]

Trustworthiness and Rationale: This protocol, adapted from established literature, achieves
high yields (e.g., 97%) and excellent enantioselectivity (e.g., >95% ee).[13] The choice of (2S)-
DAIB as a catalyst is based on its ability to form a rigid bicyclic transition state with the zinc
reagent and the aldehyde, effectively shielding one face of the aldehyde's carbonyl group and
forcing the ethyl group from diethylzinc to add to the other face, thus producing the (S)-
enantiomer preferentially.
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Caption: Stereoselective synthesis workflow.
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PART 4: Applications and Significance

The primary value of (S)-(-)-1-Phenyl-1-propanol lies in its role as a versatile chiral
intermediate.[5][17]

Pharmaceutical Synthesis: It is a key building block in the synthesis of more complex active
pharmaceutical ingredients (APIs). For example, it serves as an intermediate in the
production of the antidepressant agent Fluoxetine.[17] Its defined stereochemistry is
transferred to the final drug molecule, ensuring the desired pharmacological activity.

Flavor and Fragrance Industry: Chiral alcohols and their derivatives are widely used as
fragrance components. The different enantiomers of a chiral molecule often have distinct
scents. 1-Phenyl-1-propanol itself has a balsamic, floral fragrance and can be used in
perfumes.[7][18]

Asymmetric Catalysis: Derivatives of (S)-(-)-1-Phenyl-1-propanol can be used to create
chiral ligands for metal-catalyzed asymmetric reactions, further extending its utility in
producing other enantiomerically pure compounds.

PART 5: Safety and Handling

(S)-(-)-1-Phenyl-1-propanol is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4][5]

Standard laboratory safety precautions should be observed.

GHS Pictogram: GHS07 (Exclamation Mark)[5]
Hazard Statement: H302: Harmful if swallowed[4][5]

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Storage: Store in a cool, dry place below +30°C, away from incompatible materials.[6]

Conclusion

(S)-(-)-1-Phenyl-1-propanol is more than a simple chemical reagent; it is an enabling tool for

precision in chemical synthesis. Its well-defined three-dimensional structure provides a reliable

foundation for constructing complex, enantiomerically pure molecules that are vital to the
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pharmaceutical and fine chemical industries. A thorough understanding of its stereochemistry,
analytical validation methods, and the principles behind its asymmetric synthesis is essential
for any researcher or drug development professional aiming to leverage the power of chirality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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